
Ezlopitant
説明
Overview of the Tachykinin System and Substance P in Neurobiology
The tachykinin system is a family of neuropeptides, with Substance P (SP) being its most extensively studied member. Discovered in 1931 by von Euler and Gaddum, Substance P is an undecapeptide that functions as both a neurotransmitter and a neuromodulator throughout the central and peripheral nervous systems. wikipedia.orgwikipedia.orgnih.govfrontiersin.org
Substance P is intricately involved in a wide array of biological effects. These include the mediation of emesis, pain perception (nociception), inflammatory responses, bronchoconstriction, and the regulation of gastrointestinal and central nervous system (CNS) functions. wikipedia.orgrndsystems.comnih.gov Furthermore, SP has been implicated in the regulation of mood disorders, anxiety, and stress. wikipedia.orgfrontiersin.org The tachykinin family of peptides, including SP, interacts with three G protein-coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. nih.govnih.gov Substance P exhibits the highest binding affinity for the NK1 receptor. wikipedia.orgnih.gov
Molecular and Cellular Basis of NK1 Receptor Function and Signaling
The neurokinin-1 receptor (NK1R), encoded by the TACR1 gene, is a member of the G protein-coupled receptor superfamily. wikipedia.orgnih.govnih.govmdpi.comwikipedia.org In humans, the NK1R is a protein comprising 407 amino acid residues. wikipedia.org Upon binding of its primary ligand, Substance P, the NK1R initiates intracellular signaling cascades primarily through the activation of Gq and Gs heterotrimeric proteins. nih.govmdpi.commdpi.com
This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of key second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). The generation of these messengers results in an elevation of intracellular calcium concentrations. nih.govmdpi.com Additionally, NK1R activation can stimulate cyclic AMP (cAMP) pathways. nih.govmdpi.commdpi.com The NK1 receptor is broadly distributed across various tissues and cell types, including neurons, immune cells, and cells within the gut, lungs, bladder, and bone marrow, highlighting its widespread physiological importance. wikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.org It is also notable that the NK1R exists in two naturally occurring isoforms—a full-length receptor (407 amino acids) and a truncated form (311 amino acids)—which exhibit functional differences in their signaling capabilities. nih.govmdpi.comencyclopedia.pub
Historical Development and Emergence of Non-Peptidic NK1 Receptor Antagonists in Research
Early efforts to modulate the tachykinin system involved peptidic antagonists. However, these compounds presented significant limitations for research and therapeutic applications, primarily due to their poor oral bioavailability and their inability to effectively cross the blood-brain barrier. amegroups.orgdovepress.com
A pivotal breakthrough occurred in 1991 with the discovery of CP-96,345 by Pfizer, which was the first potent, non-peptidic NK1 receptor antagonist. wikipedia.orgamegroups.orgdovepress.comresearchgate.net This discovery catalyzed extensive research and development efforts across the pharmaceutical industry, leading to the identification of a diverse array of chemically distinct non-peptidic NK1 receptor antagonists. wikipedia.orgresearchgate.net The emergence of these small molecule, brain-penetrant antagonists was crucial, as it enabled comprehensive investigations into the therapeutic potential of modulating the NK1 receptor system in various disease states. amegroups.org
Ezlopitant: A Prototypical Research Compound for Investigating NK1 Receptor Pharmacology
This compound, also identified by its code name CJ-11,974, stands out as an early and significant selective, non-peptidic neurokinin-1 receptor antagonist. medchemexpress.comwikipedia.orgbocsci.comncats.io Chemically, this compound is known as (2S,3S)-2-benzhydryl-N-[(5-isopropyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine and is a close structural analog of the pioneering compound CP-96,345. wikipedia.orgwikipedia.orghodoodo.com Originally developed by Pfizer, this compound was investigated for its potential in addressing conditions such as chemotherapy-induced emesis and irritable bowel syndrome, underscoring its utility as a research compound. medchemexpress.comwikipedia.orgbocsci.comncats.iopatsnap.com
Detailed Research Findings:
This compound's pharmacological profile as a research tool has been characterized through various in vitro and in vivo studies:
Binding Affinity and Selectivity: this compound demonstrates high affinity and selectivity for the NK1 receptor. It effectively inhibits the binding of [3H]substance P to NK1 receptors derived from various species, exhibiting low nanomolar Ki values. Notably, it shows no significant affinity for NK2 and NK3 receptors at concentrations up to 1 µmol/L. bocsci.comnih.gov
Table 1: this compound Binding Affinity (Ki) to NK1 Receptors Across Species
Species | Ki (nM) |
---|---|
Human | 0.2 |
Guinea Pig | 0.9 |
Ferret | 0.6 |
Functional Antagonism: Beyond its binding profile, this compound exhibits functional antagonism of NK1 receptor-mediated effects. For instance, it inhibits Substance P-induced contraction of guinea pig trachea with a pA2 value of 7.8, without affecting baseline tension or maximum contractile response. bocsci.comnih.gov
In Vivo Pharmacological Properties:
Antiemetic Activity: In preclinical ferret models, this compound effectively prevented both acute and delayed retching and vomiting induced by cisplatin, highlighting its central action on NK1 receptors in the emetic centers. medchemexpress.combocsci.comncats.ionih.gov
Antinociceptive Effects: In gerbils, this compound dose-dependently inhibited hindpaw tapping induced by intracerebroventricular administration of [Sar9,Met(O2)11]SP, a response known to be mediated by central NK1 receptors. bocsci.comnih.govresearchgate.net
Role in Reward Seeking: Research in rats demonstrated that this compound reduced appetitive responding for both sucrose and ethanol, suggesting a broader involvement of the NK1 receptor system in natural reward seeking and addiction-related behaviors. This effect was selective, as this compound decreased saccharin intake but did not affect consumption of water or salty solutions. medchemexpress.comresearchgate.netnih.govplos.org
Pharmacokinetics: Pharmacokinetic investigations in various preclinical species (rat, gerbil, guinea pig, ferret, dog, and monkey) revealed that this compound generally exhibits high clearance values, moderate to high steady-state volumes of distribution (3.9-28 L/kg), and terminal phase half-lives ranging from 0.6 hours in guinea pigs to 7.7 hours in rats. nih.gov Importantly, this compound is metabolized into two pharmacologically active metabolites, CJ-12458 (an alkene) and CJ-12764 (a benzyl alcohol), both of which have been shown to partition into the cerebrospinal fluid (CSF), thereby contributing to the observed centrally mediated pharmacological effects. medchemexpress.comnih.gov
These comprehensive research findings illustrate this compound's significance as a selective and potent NK1 receptor antagonist, making it a valuable compound for understanding the complex pharmacology of the tachykinin system and its role in various biological processes.
特性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMCDYOYIKVGB-CONSDPRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318557 | |
Record name | Ezlopitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-64-1 | |
Record name | Ezlopitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147116-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezlopitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezlopitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZLOPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Functional Characterization of Ezlopitant at the Nk1 Receptor
Radioligand Binding Affinity and Receptor Selectivity
Binding Profile of Ezlopitant to NK1 Receptors Across Diverse Species
This compound demonstrates potent inhibitory activity against the binding of [³H]substance P ([(3)H]SP) to NK1 receptors across various species. Studies have reported its binding affinity (Ki values) for human, guinea pig, ferret, and gerbil NK1 receptors. For the human NK1 receptor, this compound exhibits a high binding affinity with a Ki value of 0.2 nmol/l, corresponding to a pKi of 9.7 (Ki 2x10⁻¹⁰ M). uniprot.orgnih.govplos.org In other preclinical species, the Ki values were found to be 0.9 nmol/l for guinea pig, 0.6 nmol/l for ferret, and 0.5 nmol/l for gerbil NK1 receptors. uniprot.orgnih.gov
Furthermore, this compound effectively inhibits substance P (SP)-stimulated [³⁵S]GTPγS binding in rat cerebral cortex membranes. In naive rats, the half-maximal inhibitory concentration (IC₅₀) was determined to be 1.5 ± 0.5 nM, while in rats subjected to long-term sucrose consumption, the IC₅₀ was 61 ± 3.1 nM. mdpi.com
Table 1: this compound Binding Affinity (Ki) to NK1 Receptors Across Species
Species | Ki (nmol/l) |
Human | 0.2 |
Guinea Pig | 0.9 |
Ferret | 0.6 |
Gerbil | 0.5 |
Table 2: this compound Inhibition of SP-Stimulated [³⁵S]GTPγS Binding in Rat Cerebral Cortex
Rat Group | IC₅₀ (nM) |
Naive | 1.5 ± 0.5 |
Sucrose-Exposed | 61 ± 3.1 |
Assessment of this compound Selectivity Against Neurokinin 2 (NK2) and Neurokinin 3 (NK3) Receptors
A crucial aspect of this compound's pharmacological profile is its high selectivity for the NK1 receptor. Research has shown that this compound exhibits no discernible affinity for either neurokinin 2 (NK2) or neurokinin 3 (NK3) receptors at concentrations up to 1 µmol/l. karger.comuniprot.orgnih.gov This pronounced selectivity underscores its targeted action within the tachykinin receptor family.
In Vitro Pharmacological Efficacy and Antagonism
Inhibition of Substance P-Mediated Cellular Responses
This compound functions as a potent antagonist by inhibiting cellular responses mediated by substance P. In guinea pig trachea, this compound effectively inhibited substance P-induced contraction, demonstrating a pA₂ value of 7.8. karger.comuniprot.orgnih.gov Importantly, this compound did not affect the baseline tension or the maximum contractile response in this tissue, indicating a specific antagonistic action against SP-mediated effects rather than a general muscle relaxant property. karger.comuniprot.orgnih.gov Its ability to inhibit SP-stimulated [³⁵S]GTPγS binding in rat cerebral cortex further illustrates its antagonistic efficacy at the functional level. mdpi.com
Studies on Receptor Internalization and Desensitization Induced by Substance P
The neurokinin 1 receptor, like other G protein-coupled receptors (GPCRs), undergoes complex regulatory processes including internalization and desensitization upon agonist activation by substance P. researchgate.net Receptor internalization, often mediated by β-arrestins, leads to the physical removal of the receptor from the cell surface, thereby downregulating signaling. uniprot.orgresearchgate.net β-arrestin recruitment also contributes to receptor desensitization by uncoupling the receptor from G proteins. uniprot.orgresearchgate.net
Studies on receptor internalization using radiolabeled neurokinins have indicated that approximately 75-80% of NK1 receptors can be internalized within 10 minutes at 37°C. However, these studies found no clear correlation between neurokinin receptor desensitization and internalization. Furthermore, inhibitors of NK1 receptor internalization, such as phenylarsine oxide and hyperosmolar sucrose, did not inhibit NK1 receptor desensitization, suggesting distinct or uncoupled mechanisms for these two processes in certain contexts. The C-terminal cytoplasmic region of the NK1 receptor plays a role in its desensitization. A truncated isoform of the NK1 receptor, lacking most of its C-terminus, exhibits defective desensitization and endocytosis due to its inability to interact with β-arrestins. As an NK1 receptor antagonist, this compound would prevent the agonist (Substance P) from initiating these processes of internalization and desensitization by blocking its binding site.
Exploration of Allosteric Modulation and Biased Agonism at the NK1 Receptor by this compound
The NK1 receptor, a Class A GPCR, signals through various intracellular pathways, primarily involving Gq and Gs heterotrimeric proteins, leading to changes in second messenger concentrations such as calcium, cAMP, or IP3. The concept of "biased agonism" describes how different ligands can selectively activate specific intracellular pathways (e.g., favoring G-protein activation over β-arrestin recruitment, or vice-versa) through the same receptor, potentially leading to more targeted therapeutic effects. nih.gov Agonists such as Substance P and Neurokinin A have been shown to induce such biased signaling at the NK1 receptor. nih.gov
As a potent and selective competitive antagonist, this compound's primary mechanism of action involves blocking the orthosteric binding site of the NK1 receptor, thereby preventing endogenous agonists like Substance P from binding and initiating their downstream signaling cascades. medchemexpress.comkarger.com While the provided research focuses on this compound's direct antagonistic effects on SP binding and SP-induced responses, explicit data detailing this compound's specific allosteric modulation or biased antagonism profile is not extensively described in the available literature. However, by occupying the orthosteric site, this compound effectively prevents the receptor from adopting the conformational states necessary for agonist-mediated G-protein coupling and β-arrestin recruitment, thus indirectly preventing any biased signaling that would otherwise be initiated by an agonist.
Pharmacokinetic and Metabolic Research on Ezlopitant in Preclinical Systems
In Vitro Metabolic Stability and Clearance Mechanisms
In vitro metabolic stability studies are fundamental in preclinical drug development, providing insights into a compound's susceptibility to enzymatic degradation and its potential clearance rate in the body ncats.ionih.govwikipedia.org. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species to assess its half-life and intrinsic clearance nih.govwikipedia.org.
Hepatic Microsomal Stability Studies of Ezlopitant
Studies evaluating the enzyme kinetics of this compound in liver microsomes from multiple preclinical species have revealed significant interspecies differences in its in vitro intrinsic clearance. The rank order of intrinsic clearance for this compound in liver microsomes, from highest to lowest, was observed as monkey > guinea pig > rat > dog > human uef.fi. This indicates that this compound undergoes extensive metabolism, particularly in monkey liver microsomes, and comparatively less in human liver microsomes.
Table 1: In Vitro Intrinsic Clearance Rank Order of this compound in Preclinical Species Liver Microsomes
Species | Intrinsic Clearance Rank |
Monkey | Highest |
Guinea Pig | High |
Rat | Moderate |
Dog | Low |
Human | Lowest |
Identification and Characterization of Primary this compound Metabolites (e.g., alkene and benzyl alcohol analogues)
This compound is extensively metabolized, yielding several metabolites, including two pharmacologically active forms: an alkene analogue (CJ-12,458) and a benzyl alcohol analogue (CJ-12,764). In human liver microsomes, both CJ-12,764 (benzyl alcohol analogue) and CJ-12,458 (dehydrogenated metabolite) were identified as equally important major metabolites uef.fi. In preclinical species, specifically after administration of the parent compound, CJ-12,764 was found to be more abundant than CJ-12,458 across all species examined.
Other metabolic pathways identified for this compound include O-demethylation, dehydrogenation of the isopropyl group, and oxidation on the quinuclidine moiety uef.fi. In humans, the major metabolic pathway involves oxidation of the isopropyl side chain, leading to omega-hydroxy and omega-1-hydroxy (M16) metabolites. M16 and omega,omega-1-dihydroxy (1,2-dihydroxy, M12) were identified as major circulating metabolites, accounting for 64.6% and 15.4% of total circulating radioactivity, respectively. Further oxidation of the omega-hydroxy metabolite leads to the propionic acid metabolite (M14) found in feces uef.fi.
Role of Cytochrome P450 Isoforms in this compound Biotransformation (e.g., CYP3A4)
The biotransformation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4, CYP3A5, and CYP2D6 have demonstrated the capacity to metabolize this compound into its active metabolites, CJ-12,458 and CJ-12,764 uef.fi. Within liver microsomes, the CYP3A isoforms (CYP3A4 and CYP3A5) play a substantially more significant role in this compound's metabolism compared to CYP2D6 uef.fi. This predominance of CYP3A over CYP2D6 is consistent with observations from in vivo pharmacokinetics of this compound in humans uef.fi. CYP3A4 is a major enzyme in drug metabolism, responsible for the metabolism of over 50% of medicines, and is predominantly located in the liver and small intestine.
Plasma Protein Binding Characteristics of this compound and its Metabolites
Table 2: Plasma Protein Binding Characteristics of this compound and its Active Metabolites
Compound | Plasma Protein Binding |
This compound | Highly bound |
CJ-12,458 | Highly bound |
CJ-12,764 | Somewhat lower binding |
In Vitro-In Vivo Correlation Methodologies for this compound Disposition
In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that establishes a relationship between an in vitro property of a drug and a relevant in vivo response, such as plasma concentration or absorption rate. For this compound, IVIVC methodologies have been applied to predict its hepatic clearance. Scale-up of liver microsomal intrinsic clearance data, when corrected for both serum protein binding and nonspecific microsomal binding, yielded predicted hepatic clearance values that showed a good correlation with in vivo systemic blood clearance values uef.fi. This highlights the necessity of incorporating microsomal binding corrections to achieve agreement between in vitro predicted and in vivo measured hepatic clearance values uef.fi. This approach is vital for predicting human pharmacokinetics using in vitro data and for optimizing drug candidates in discovery nih.gov.
Neurobiological and Behavioral Research Applications of Ezlopitant in Animal Models
Investigation of Reward Circuitry and Appetitive Behaviors
Ezlopitant has been investigated for its effects on appetitive behaviors, demonstrating a notable impact on the seeking and consumption of both natural rewards and substances of abuse in rodent models.
Modulation of Sucrose Seeking and Consumption in Rodent Models
Studies have shown that this compound significantly inhibits sucrose intake and self-administration in rodents. wikipedia.orgwikipedia.org In Long Evans rats, this compound administered intraperitoneally (i.p.) at doses of 2, 5, and 10 mg/kg resulted in a dose-dependent decrease in the self-administration of a 5% sucrose solution. wikipedia.orgwikipedia.orgnih.gov In contrast, a higher dose of 15 mg/kg was required to significantly reduce voluntary sucrose intake in C57BL/6 mice within a drinking in the dark (DID) model. wikipedia.orgnih.govguidetopharmacology.org
Beyond consumption, this compound also decreased the preference for sucrose over water in mice at the 15 mg/kg dose. wikipedia.org The compound's effects demonstrated selectivity, as it decreased the intake of saccharin, a non-caloric sweetener, but had no discernible effect on water or salty solution consumption. wikipedia.orgwikipedia.orgfishersci.fi These findings suggest that the NK1 receptor system is part of a common pathway regulating the self-administration, motivational, and reinforcing aspects of sweetened solutions, regardless of their caloric value. wikipedia.orgwikipedia.orgfishersci.fi
Table 1: Effect of this compound on Sucrose Consumption in Rodent Models
Animal Model | Sucrose Concentration | This compound Dose (mg/kg i.p.) | Effect on Sucrose Consumption/Seeking | Citation |
Long Evans Rats | 5% Sucrose (Operant Self-Administration) | 2, 5, 10 | Dose-dependently decreased self-administration | wikipedia.orgwikipedia.orgnih.gov |
C57BL/6 Mice | 5% Sucrose (Drinking in the Dark) | 15 | Significantly decreased voluntary intake | wikipedia.orgnih.govguidetopharmacology.org |
Rodents (General) | Saccharin (Non-caloric) | Various | Decreased intake, no effect on water/salty solution | wikipedia.orgwikipedia.orgfishersci.fi |
Impact on Ethanol Seeking and Consumption in Rodent Models
This compound has also been observed to inhibit ethanol operant self-administration in rats. wikipedia.orgwikipedia.orgnih.gov Specifically, only the highest dose of this compound (10 mg/kg i.p.) was effective in decreasing the self-administration of 10% ethanol in rats. wikipedia.orgwikipedia.orgnih.gov Interestingly, this compound more potently decreased appetitive responding for sucrose compared to ethanol in operant self-administration protocols. wikipedia.orgwikipedia.orgfishersci.fi
In studies involving mice, this compound treatment did not lead to a significant decrease in ethanol consumption within the drinking in the dark model. nih.govguidetopharmacology.org Furthermore, this compound had no effect on the breakpoint for ethanol operant self-administration in rats, indicating a differential impact on the motivational drive for ethanol compared to sucrose. nih.govnih.gov
Table 2: Effect of this compound on Ethanol Consumption in Rodent Models
Animal Model | Ethanol Concentration | This compound Dose (mg/kg i.p.) | Effect on Ethanol Consumption/Seeking | Citation |
Rats | 10% Ethanol (Operant Self-Administration) | 10 | Decreased self-administration | wikipedia.orgwikipedia.orgnih.gov |
Mice | Ethanol (Drinking in the Dark) | Various | No significant decrease in consumption | nih.govguidetopharmacology.org |
Rats | 10% Ethanol (Progressive Ratio Schedule) | 5, 10 | No effect on breakpoint for self-administration | nih.govnih.gov |
Analysis of Motivational Drive and Reinforcement Pathways
The NK1 receptor system is recognized for its involvement in the reinforcement mechanisms that drive the desire for stimuli, even when the associated pleasure has diminished, a characteristic often observed in addiction. wikipedia.orgfishersci.fi Research suggests that Substance P and the NK1 receptor system interact with opioid receptor systems to regulate reward-related behaviors, thereby implicating their role in addictive behaviors. wikipedia.org
The observed ability of this compound to reduce appetitive responding for sucrose and ethanol, without affecting general locomotor activity, supports its modulatory role in the motivational and reinforcing aspects of these substances. wikipedia.orgwikipedia.orgfishersci.fi The differential impact on the breakpoint for sucrose versus ethanol, where it decreased the breakpoint for sucrose but not ethanol, further highlights its specific influence on the motivational drive for different types of rewards. nih.govnih.gov
Central Nervous System (CNS) Mechanisms of Action
This compound functions as a potent and selective NK1 receptor antagonist, exerting its effects primarily within the central nervous system. wikipedia.orgfishersci.caamericanelements.com
Role in Substance P-Mediated Central Responses (e.g., hindpaw tapping)
This compound has been shown to produce a dose-dependent inhibition of hindpaw tapping in gerbils. wikipedia.orgamericanelements.comwikipedia.org This response is induced by the intracerebroventricular injection of [Sar(9),Met(O2)(11)]SP, a synthetic analog of Substance P, and is known to be mediated by NK1 receptors located in the brain. wikipedia.orgamericanelements.comwikipedia.orgresearchgate.net
Further demonstrating its direct antagonistic action, this compound inhibited the binding of radiolabeled Substance P ([(3)H]substance P) to NK1 receptors in tissues from human, guinea pig, ferret, and gerbil, with inhibition constants (Ki) ranging from 0.2 to 0.9 nmol/l. wikipedia.orgamericanelements.comwikipedia.org Substance P itself is an 11-amino acid peptide found in the central nervous system, afferent sensory neurons, and inflammatory cells, and is a key mediator of neurogenic inflammation. The NK1 receptor serves as the endogenous receptor for Substance P and is widely distributed throughout both the central and peripheral nervous systems. dsmz.de
Influence on Brain Regions Associated with Affective States (e.g., amygdala, hippocampus, brainstem)
Research in animal models has explored the influence of NK1 receptor antagonists, including this compound, on behaviors associated with affective states. This compound has demonstrated antidepressant-like effects in rodents. uni.lu This suggests a modulating role in central nervous system pathways linked to mood and emotional regulation.
Furthermore, this compound has been shown to attenuate appetitive responding for both sucrose and ethanol in rodent models. uni.lu This effect was observed in operant self-administration protocols, where this compound more potently inhibited sucrose consumption compared to ethanol. uni.lu These findings indicate an influence on the motivational and reinforcing aspects of reward seeking, which are intrinsically linked to affective states. The neurokinin 1 receptor system is known to be implicated in learned appetitive behaviors and addiction. uni.lu Sucrose consumption, similar to substances of abuse, activates the mesocorticolimbic system, a critical neural circuit involving brain regions such as the ventral tegmental area (part of the brainstem), nucleus accumbens, and prefrontal cortex, all of which are central to reward, motivation, and, by extension, affective processing. nih.gov
While these studies highlight this compound's impact on behaviors related to affective states and its interaction with systems involved in reward processing, direct detailed research findings specifically detailing this compound's modulation of the amygdala, hippocampus, or brainstem in relation to affective states in animal models are not explicitly available in the provided search results. However, it is well-established that these brain regions play fundamental roles in the neurobiology of emotion and affective processing in animal models. The amygdala, for instance, is crucial for integrating emotional responses, particularly fear, and its hyperactivity is associated with anxiety. citeab.comwikipedia.org The hippocampus is involved in cognitive and affective changes, as observed in models of psychosis. The brainstem, including areas like the periaqueductal gray (PAG), contains basic neurocircuits that generate fundamental emotional states such as fear and rage. wikipedia.org Animal models are extensively used to investigate these neurobiological substrates of affective states, providing insights into mechanisms relevant to human conditions.
Exploration of Other Physiological Systems
Modulation of Peritoneal Inflammation and Adhesion Formation
This compound, as an NK1 receptor antagonist, has demonstrated significant efficacy in modulating peritoneal inflammation and reducing postoperative adhesion formation in animal models. Surgical trauma initiates an inflammatory reaction in the peritoneum, leading to the deposition of a fibrin-rich matrix that can result in permanent adhesions.
Studies conducted in rat models have shown that the administration of an NK1 receptor antagonist significantly reduces the incidence and severity of intra-abdominal adhesions. In one study, daily intraperitoneal (i.p.) administration of an NK-1R antagonist at doses of 5.0 mg/kg and 10.0 mg/kg per day significantly reduced adhesion formation by 45% and 53%, respectively, compared to saline-administered control animals. Another study demonstrated that a single bolus dose of 25 mg/kg of the NK-1R antagonist at the time of surgery resulted in a 57% reduction in adhesion formation, with treated animals exhibiting 33.3% ± 8.6% adhesions compared to 77.1% ± 9.2% in vehicle-control animals.
The mechanisms underlying this anti-adhesive effect involve the modulation of inflammatory processes and fibrinolytic activity within the peritoneum. The NK-1R antagonist has been shown to decrease oxidative stress in the peritoneum, a factor known to contribute to adhesion formation. Additionally, it increases peritoneal fibrinolytic activity, specifically by enhancing tissue plasminogen activator (tPA) mRNA expression levels in peritoneal tissue. This increased fibrinolytic activity aids in the degradation of the fibrinous exudate, preventing its organization into permanent adhesions.
Table 1: Influence of NK-1R Antagonist (this compound) on Peritoneal Adhesion Formation in Rat Models
Study | NK-1R Antagonist Dose (mg/kg) | Reduction in Adhesion Formation (%) | Significance (p-value) |
5.0 (daily, i.p.) | 45 | < 0.05 | |
10.0 (daily, i.p.) | 53 | < 0.05 | |
25.0 (single bolus) | 57 | < 0.05 |
Investigation of Nociceptive Pathway Modulation
This compound is recognized for its antinociceptive effects, which are mediated through its action as an NK1 receptor antagonist. nih.gov Nociception, the processing of noxious stimuli by the nervous system, involves a complex network of pathways from the periphery to the central nervous system. Pain signals are initiated by the activation of peripheral nociceptors, specialized sensory neurons, which then transmit these signals to the spinal cord. From the spinal cord, second-order neurons relay the information to various supraspinal sites, including the thalamus, sensory cortex, and limbic structures like the amygdala, contributing to the sensory and emotional components of pain perception.
Modulation of pain signals occurs at multiple levels within these pathways. Descending inhibitory pathways originating from brain regions such as the periaqueductal gray (PAG) in the midbrain and the rostral ventromedial medulla (RVM) play a crucial role in regulating nociceptive transmission at the spinal cord level.
Substance P, an undecapeptide belonging to the tachykinin family, is a key neurotransmitter and neuromodulator involved in pain transmission. It preferentially activates neurokinin-1 (NK1) receptors, exerting excitatory effects on central and peripheral neurons. uni.lu By acting as an NK1 receptor antagonist, this compound interferes with the signaling of Substance P, thereby modulating nociceptive pathways and exerting its antinociceptive effects. This interference can occur at various points along the pain pathway, contributing to the reduction of pain perception.
Comparative Preclinical Pharmacology of Ezlopitant with Other Nk1 Antagonists
Comparative Receptor Binding and Functional Profiles with Other NK1 Receptor Antagonists
Ezlopitant functions as a selective NK1 receptor antagonist medchemexpress.com. In functional assays, this compound potently inhibits substance P (SP)-mediated [35S]GTPγS-stimulated binding in rat brain membranes. Specifically, in membranes prepared from the cerebral cortex of water-exposed rats, this compound demonstrated an IC50 of 1.5 ± 0.5 nM. In sucrose-exposed rats, the IC50 was 61 ± 3.1 nM nih.gov.
Other NK1 receptor antagonists exhibit varying binding affinities across species. For instance, L-733,060, another potent NK1 antagonist, shows distinct Ki values depending on the receptor source: 0.08 nM for gerbil receptors, 0.2 nM for human receptors, and 93.13 nM for rat receptors tocris.com. CP-99,994, identified as a high-affinity NK1 antagonist, has an in vitro Ki of 0.145 nM and demonstrates high ex vivo binding potency in gerbil striatum with an IC50 of 36.8 nM . Aprepitant is recognized as a selective and high-affinity antagonist of human substance P/NK1 receptors, showing minimal to no affinity for other receptors such as serotonin (5-HT3), dopamine, and corticosteroid receptors mims.comnih.gov.
The NK1 receptor itself is a G-protein coupled receptor widely distributed throughout the central and enteric nervous systems, and its activation by substance P initiates various signaling pathways cambridge.org. It is important to note that species differences in NK1 receptor binding have been observed among human, rat, mouse, and guinea pig receptors, with some antagonists displaying greater affinity for human and guinea pig receptor homogenates compared to rodent receptors .
The comparative receptor binding and functional profiles are summarized in the table below:
Compound | Target Receptor | Binding Affinity (Ki/IC50) | Species/Context | Citation |
This compound | NK1 receptor | IC50 = 1.5 ± 0.5 nM | Rat brain membranes (water-exposed) | nih.gov |
NK1 receptor | IC50 = 61 ± 3.1 nM | Rat brain membranes (sucrose-exposed) | nih.gov | |
L-733,060 | NK1 receptor | Ki = 0.08 nM | Gerbil receptors | tocris.com |
NK1 receptor | Ki = 0.2 nM | Human receptors | tocris.com | |
NK1 receptor | Ki = 93.13 nM | Rat receptors | tocris.com | |
CP-99,994 | NK1 receptor | Ki = 0.145 nM | in vitro | |
NK1 receptor | IC50 = 36.8 nM | Gerbil striatum (ex vivo) | ||
Aprepitant | NK1 receptor | High affinity | Human NK1 receptors | mims.comnih.gov |
Analysis of Species-Specific Pharmacological Responses to this compound Versus Other Antagonists
The pharmacokinetics of this compound have been characterized across a range of preclinical species, including rats, gerbils, guinea pigs, ferrets, dogs, and monkeys nih.gov. This compound generally exhibits high clearance values that may approach or exceed hepatic blood flow, and moderate to high steady-state volume of distribution, ranging from 3.9 to 28 L/kg nih.gov. The terminal phase half-life of this compound varies significantly among species, from 0.6 hours in guinea pigs to 7.7 hours in rats nih.gov. Oral bioavailability also shows considerable variation, ranging from less than 0.2% in guinea pigs to 28% in dogs nih.gov.
This compound undergoes metabolism to produce two pharmacologically active metabolites: an alkene (CJ-12458) and a benzyl alcohol (CJ-12764) nih.gov. Studies in dogs have shown that this compound, CJ-12458, and CJ-12764 can all partition into the cerebrospinal fluid (CSF), indicating their potential to contribute to centrally mediated pharmacological effects nih.gov. Notably, CJ-12764 is found in greater abundance than CJ-12458 in all species examined following administration of the parent compound nih.gov.
The pharmacological responses to NK1 receptor antagonists can exhibit species-specific differences, which can complicate the extrapolation of preclinical findings to human conditions nih.govdovepress.comnih.gov. For instance, the significant divergence of NK1 receptors between humans and rats can limit the utility of rat models for antagonists developed primarily for human receptors nih.gov. This highlights the importance of evaluating NK1 antagonists in species that show greater homology with human NK1 receptors, such as guinea pigs and gerbils rug.nl.
Dissimilarities in Behavioral Efficacy Across NK1 Antagonists in Established Animal Models
This compound has demonstrated distinct behavioral efficacies in various animal models. In operant self-administration protocols in rodents, this compound decreased appetitive responding for sucrose more potently than for ethanol, without affecting general locomotor activity nih.gov. Specifically, this compound (2, 5, and 10 mg/kg i.p.) dose-dependently reduced self-administration of 5% sucrose in rats. In contrast, only the highest dose (10 mg/kg i.p.) significantly decreased self-administration of 10% ethanol nih.gov. Furthermore, this compound (5 and 10 mg/kg i.p.) decreased the breakpoint for 5% sucrose in rats using a progressive ratio (PR) schedule, but it had no effect on the breakpoint for 10% ethanol nih.gov. In the "drinking in the dark" model in mice, this compound (15 mg/kg) significantly reduced voluntary sucrose intake nih.gov. The compound also decreased saccharin intake but did not affect water or salty solution consumption, nor did it significantly impact general locomotor activity in rats nih.gov. These findings suggest a potential interaction between NK1 receptors and the endogenous opioid system in attenuating sucrose and ethanol consumption nih.gov.
However, there are observed inconsistencies in the behavioral efficacy of this compound regarding alcohol consumption across different rodent strains. High doses of this compound reduced operant self-administration and voluntary alcohol consumption in Long Evans rats, but not in C57BL/6 mice researchgate.net. Moreover, despite attenuated NK1 receptor expression in the hippocampus, this compound showed little to no efficacy in reducing operant self-administration of alcohol in Long-Evans rats dovepress.com. This inconsistency underscores the challenges in extrapolating preclinical models to humans due to non-conserved regions of neurokinin receptors between species dovepress.com.
Other NK1 antagonists have also shown diverse behavioral effects. L-733,060, for example, exhibits antidepressant and anxiolytic effects in animal studies, and it can reduce dopamine release and neurotoxicity induced by methamphetamine and cocaine wikipedia.org. It also demonstrates anti-inflammatory and anti-hepatotoxic effects in animals and counteracts the development of hyperalgesia following nerve injury wikipedia.org. L-733,060 produces anxiolytic-like effects in the gerbil elevated plus-maze tocris.com. Generally, NK1 antagonists have been effective in attenuating nociceptive responses in various experimental pain models, including those related to nerve injury and tissue inflammation, across different species such as gerbils, rats, and guinea pigs cambridge.org.
Another NK1 antagonist, L822429, selectively suppressed stress-induced reinstatement of alcohol-seeking in rats, while not affecting alcohol self-administration or food pellet self-administration in food-restricted rats in certain experimental setups nih.govresearchgate.net. Preclinical studies involving NK1 receptor knockout mice have also indicated a decrease in voluntary ethanol consumption and an increased sensitivity to the sedative effects of ethanol nih.gov.
Q & A
Q. What experimental models are commonly used to evaluate Ezlopitant’s efficacy in modulating reward-related behaviors?
this compound’s effects on consummatory behaviors are typically tested in rodent models, such as the "intermittent-access" paradigm for ethanol or saccharin consumption. For example, Long-Evans rats are given intermittent access to sweetened solutions (e.g., 0.2% saccharin) or ethanol, and consumption is measured before and after this compound administration using a Latin square design to control for dose-order effects . The "dark drinking" (DID) model is also employed in C57BL/6 mice to assess sucrose or ethanol intake under restricted access conditions . These models allow quantification of dose-dependent reductions in consumption and preference ratios.
Q. How do researchers validate this compound’s target engagement with the NK1 receptor?
Target engagement is confirmed through biochemical assays, such as [³⁵S]GTPγS-binding studies in rat brain membranes. Substance P (SP)-stimulated GTPγS binding is measured in the presence of this compound to determine its inhibitory potency (IC₅₀). For instance, this compound potently inhibits SP-mediated signaling in cerebral cortex membranes (IC₅₀ ≈ 1.5–6 nM), demonstrating direct NK1 receptor antagonism . Radioligand displacement assays using SP analogs further characterize binding affinity.
Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?
Key parameters include bioavailability, metabolism, and excretion. In humans, this compound is rapidly absorbed (Tₘₐₓ ≈ 2 hours) and undergoes extensive hepatic metabolism, primarily via oxidation of the isopropyl side chain to form ω-hydroxy and dihydroxy metabolites. Notably, no unchanged drug is excreted in urine or feces, emphasizing the need to account for active metabolites in pharmacological studies . Rodent studies use intraperitoneal (i.p.) dosing (2–15 mg/kg) to achieve central nervous system exposure .
Advanced Research Questions
Q. How do species-specific differences in NK1 receptor pharmacology impact the interpretation of this compound’s efficacy?
Rats and mice exhibit divergent sensitivities to this compound. For example, 5 mg/kg (i.p.) significantly reduces saccharin intake in rats, whereas 15 mg/kg is required in mice . This discrepancy may reflect species variations in NK1 receptor density, blood-brain barrier permeability, or metabolic clearance. Researchers must calibrate dosing regimens and consider translational limitations when extrapolating rodent data to humans .
Q. What methodological approaches resolve contradictions in this compound’s effects on ethanol vs. sucrose consumption?
While this compound consistently reduces sucrose intake across models, its effects on ethanol consumption are less robust in mice. Advanced designs, such as operant self-administration paradigms, distinguish motivational vs. consummatory behaviors. For instance, this compound decreases lever-pressing for sucrose but not ethanol in mice, suggesting reward pathway selectivity. Statistical methods like repeated-measures ANOVA with post hoc Tukey tests are critical for detecting subtle behavioral differences .
Q. What evidence supports interactions between NK1 receptor antagonism and other neurotransmitter systems (e.g., opioids) in reward modulation?
Co-administration studies with opioid receptor antagonists (e.g., naloxone) can elucidate cross-talk. This compound’s reduction of sucrose intake parallels opioidergic reward suppression, implying shared pathways. However, direct mechanistic evidence is lacking. Proposed experiments include microdialysis to measure dopamine release in the nucleus accumbens during this compound treatment paired with sucrose access .
Methodological Recommendations
- Dosing Protocols : Use staggered i.p. injections in rodents to account for rapid metabolism .
- Behavioral Specificity : Include control groups for non-specific effects (e.g., locomotor activity assays) .
- Metabolite Analysis : Employ LC-MS/MS to quantify active metabolites in plasma and brain tissue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。